3-Pentan-3-ylazetidine;hydrochloride

Description

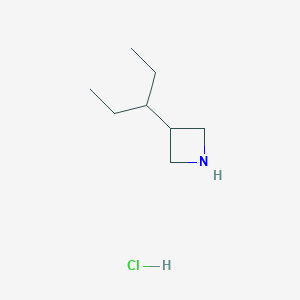

3-Pentan-3-ylazetidine;hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a pentan-3-yl group at the 3-position, paired with a hydrochloride counterion. This structural configuration confers unique physicochemical properties, such as enhanced water solubility due to the ionic nature of the hydrochloride salt. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability compared to larger ring systems like piperidines or pyrrolidines .

Properties

IUPAC Name |

3-pentan-3-ylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUZTRQKUNAAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentan-3-ylazetidine;hydrochloride typically involves the cyclization of appropriate amino alcohols or amino halides. One common method includes the reaction of 3-pentan-3-ylamine with a suitable halogenating agent to form the corresponding azetidine ring. The hydrochloride salt is then formed by treating the azetidine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Pentan-3-ylazetidine;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Azetidines, including 3-pentan-3-ylazetidine hydrochloride, are increasingly utilized as bioisosteres in drug design. They serve as replacements for traditional pharmacophores such as morpholine and piperazine due to their ability to enhance solubility and modify pharmacokinetic properties.

Bioisosteric Properties

- Bioisosteres : Azetidines can mimic the properties of larger, planar structures while providing three-dimensionality that can improve drug interactions and reduce toxicity risks. For instance, azetidine derivatives have been employed to enhance the efficacy of drugs targeting the Von Hippel-Lindau (VHL) pathway in cancer therapies .

Enhancing Drug Potency

- Potency Improvement : The incorporation of azetidine rings has been shown to increase the potency of certain compounds significantly. For example, substituting isopropyl groups with azetidine has yielded a nine-fold increase in binding affinity against specific targets .

Organic Synthesis

The synthesis of 3-pentan-3-ylazetidine hydrochloride involves several innovative methods that highlight its versatility as a building block in organic chemistry.

Synthesis Techniques

- Photochemical Reactions : Recent advancements include using visible light to promote cycloaddition reactions that yield azetidine structures from simpler precursors . This method showcases the potential for environmentally friendly synthesis pathways.

- Palladium-Catalyzed Reactions : Techniques such as palladium(II)-catalyzed C(sp3)–H amination have been employed to synthesize functionalized azetidines efficiently, demonstrating high functional group tolerance .

Antimalarial Compounds

A study by Schreiber et al. explored the total synthesis of bicyclic azetidines with antimalarial activity, highlighting how azetidine derivatives can be integrated into therapeutic strategies against malaria . The research demonstrated the effectiveness of these compounds in altering biological pathways critical for pathogen survival.

Development of New Materials

Research indicates that 3-pentan-3-ylazetidine hydrochloride is being investigated for its potential applications in developing new materials due to its unique structural properties . This includes exploring its role as a precursor in synthesizing advanced polymers and other functional materials.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Used as bioisosteres for morpholine/piperazine | Improved solubility and reduced toxicity |

| Organic Synthesis | Involved in photochemical and palladium-catalyzed reactions | Environmentally friendly synthesis methods |

| Antimalarial Research | Integrated into compounds targeting malaria pathogens | Enhanced therapeutic efficacy |

| Material Development | Explored as a precursor for advanced polymers | Unique structural properties |

Mechanism of Action

The mechanism of action of 3-Pentan-3-ylazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Key Observations:

Substituent Effects : The pentan-3-yl group in this compound provides moderate lipophilicity compared to the phenyl group in 3-Phenylazetidine hydrochloride, which likely increases membrane permeability but reduces aqueous solubility. The methyl group in (3-Methylazetidin-3-yl)methanamine dihydrochloride enhances polarity, favoring solubility .

Salt Form : All analogs listed are hydrochloride salts, improving solubility and bioavailability compared to free bases.

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit superior water solubility. For example, bamifylline hydrochloride () and hydroxyzine hydrochloride () show validated solubility profiles in HPLC studies. By analogy, this compound is expected to follow this trend.

- Stability : Solution stability data for amitriptyline hydrochloride () suggest that azetidine hydrochlorides may require controlled storage conditions (e.g., pH 4–6, low temperature) to prevent degradation.

Q & A

Q. What are the standard protocols for synthesizing 3-Pentan-3-ylazetidine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) optimized for a structurally related hydrochloride compound achieved high yields by controlling temperature, solvent polarity, and stoichiometric ratios . For 3-Pentan-3-ylazetidine hydrochloride, key parameters include:

- Azetidine ring formation : Use of tert-butyl carbamate (Boc) protection to prevent side reactions during cyclization.

- Acidification : HCl gas or concentrated HCl in anhydrous solvents to ensure stoichiometric protonation.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted intermediates.

Q. Which analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min, monitoring UV absorption at 210–260 nm. Purity >98% is achievable with gradient elution .

- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm azetidine ring protons (δ 3.2–3.8 ppm) and quaternary carbon signals.

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula.

Q. What safety protocols are critical for handling hydrochloride derivatives like 3-Pentan-3-ylazetidine hydrochloride?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

Contradictions may arise from differences in receptor binding affinities or metabolic stability. For example:

- In vitro vs. in vivo assays : Cross-validate using radioligand binding assays (e.g., NMDA receptor affinity) and behavioral models (e.g., PCP-like discriminative stimulus effects in rodents) .

- Species-specific metabolism : Compare hepatic microsomal stability in human vs. rodent models to identify metabolite interference.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.

- Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Use PXRD to detect polymorphic transitions and DSC to assess thermal decomposition .

Q. How can enantiomeric impurities in 3-Pentan-3-ylazetidine hydrochloride be quantified, and what impact do they have on biological activity?

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Q. How can researchers address discrepancies in solubility data reported in different solvents?

- Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane using the shake-flask method. Validate with nephelometry for low-solubility cases.

- Co-Solvency Approaches : Use water/ethanol mixtures (30–50% v/v) to enhance aqueous solubility while maintaining biocompatibility .

Methodological Considerations

Q. Designing Dose-Response Experiments for Toxicity Profiling

- In vitro : Use HEK293 or SH-SY5Y cells with MTT assays (0.1–100 µM range). Include positive controls (e.g., staurosporine) and normalize to vehicle-treated cells.

- In vivo : Administer intraperitoneally in mice (1–50 mg/kg) and monitor neurobehavioral endpoints (e.g., rotarod performance, open-field tests) for 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.